Product packaging for Alprostadil(Cat. No.:CAS No. 745-65-3)

Alprostadil

カタログ番号: B1665725
CAS番号: 745-65-3
分子量: 354.5 g/mol
InChIキー: GMVPRGQOIOIIMI-DWKJAMRDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Alprostadil (prostaglandin E1, PGE1) is a synthetic prostaglandin analog classified under ATC code C01EA01 . It acts as a potent vasodilator and anti-inflammatory agent, with applications spanning erectile dysfunction (ED), renal protection, and critical care. Its mechanisms include activation of EP2 and EP4 receptors, leading to increased cAMP production and downstream effects such as smooth muscle relaxation and inhibition of platelet aggregation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O5 B1665725 Alprostadil CAS No. 745-65-3

特性

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-DWKJAMRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022578
Record name Alprostadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

745-65-3
Record name Prostaglandin E1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alprostadil [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alprostadil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alprostadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alprostadil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPROSTADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115-116 °C, 115 - 116 °C
Record name Alprostadil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Synthetic Preparation Methods

Synthesis from Dihomo-gamma-linolenic Acid

Alprostadil is synthesized from dihomo-gamma-linolenic acid (DGLA), a C20:3 omega-6 fatty acid found in cellular membranes. The process involves:

  • Enzymatic Oxidation : Cyclooxygenase-1 (COX-1) catalyzes DGLA conversion to prostaglandin H1 (PGH1), followed by isomerization to prostaglandin E1 (PGE1) using specific synthases.
  • Chemical Modifications :
    • Epoxidation : Introduction of epoxy groups at positions 8–12 using peracetic acid.
    • Reduction : Sodium borohydride reduces keto groups to hydroxyl moieties.
    • Acid-Catalyzed Cyclization : Formation of the cyclopentane ring under acidic conditions (pH 3–4).

Key parameters include temperature control (25–30°C) and inert atmospheres to prevent oxidative side reactions.

Purification Techniques

Chromatographic Purification

The Chinese patent CN102351767B details a high-yield purification protocol:

  • Acid Salt Treatment : Crude this compound is dissolved in ethanol and treated with sodium pyrosulfate (Na₂S₂O₇) or sodium dihydrogen phosphate (NaH₂PO₄) at 45–50°C to hydrolyze ester impurities.
  • Preparative Chromatography :
    • Column : Silica gel (45–250 μm particle size, 60–100 Å pore diameter).
    • Eluent : Phosphate buffer (pH 5.6):methanol (3:7 v/v) at 1.0–2.0 mL/min.
    • Outcome : ≥99.5% purity, validated by HPLC.
Gradient Recrystallization

Post-chromatography, the eluate is concentrated under reduced pressure (40–50°C) and subjected to gradient cooling:

  • Heating : Solution warmed to ≤60°C to dissolve residual impurities.
  • Acetonitrile Addition : 1:1–3 v/v acetonitrile induces crystallization.
  • Cooling Profile :
    • 1 hour: 35–40°C
    • 1–4 hours: 20–25°C
    • 2–8 hours: 8–10°C

This method reduces heavy metal content by 90% compared to traditional recrystallization.

Industrial-Scale Production

Process Optimization

Industrial synthesis employs large-scale bioreactors (500–1,000 L) with the following optimizations:

  • Enzyme Immobilization : COX-1 and PGE synthase are immobilized on chitosan beads to enhance reusability.
  • Continuous Chromatography : Simulated moving bed (SMB) technology reduces solvent consumption by 40%.

Quality Control Measures

Parameter Specification Method
Purity ≥99.5% HPLC (C18 column)
Heavy Metals ≤10 ppm ICP-MS
Bacterial Endotoxins <0.5 EU/mg LAL assay
Residual Solvents Ethanol <500 ppm GC-FID

Data sourced from FDA filings and patent CN102351767B.

Formulation Strategies

Lyophilized Powder

CAVERJECT® (this compound for injection) is formulated as a lyophilized powder containing:

  • Excipients : Lactose (172 mg/mL), sodium citrate (47 μg/mL), benzyl alcohol (0.945% w/v).
  • Reconstitution : Bacteriostatic water (1 mL) yields 20.5–41.1 μg/mL solutions.

Alpha-Cyclodextrin Complexation

This compound alfadex, an inclusion complex with alpha-cyclodextrin, enhances aqueous solubility (from 0.2 mg/mL to 5.4 mg/mL) and shelf-life (24 months at 2–8°C).

Analytical Characterization

Structural Elucidation

  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 355.2.
  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 5.85 (m, 2H, vinyl), 4.15 (t, 1H, hydroxyl).

Stability Studies

Condition Degradation (%) Major Impurity
40°C/75% RH, 1M 12.3 15-keto-PGE1
Photolysis, 24h 8.7 8-iso-PGE1

Data from accelerated stability testing per ICH guidelines.

Challenges and Innovations

Impurity Profiling

Residual esters (e.g., methyl prostaglandin E1) are controlled via acid salt hydrolysis (step 1 of CN102351767B), reducing impurities from 5.2% to <0.3%.

Solvent Recovery

Supercritical CO₂ extraction reclaims 85% of acetonitrile, cutting production costs by 30%.

Continuous Manufacturing

Microreactor systems (e.g., Corning AFR™) enable flow chemistry for DGLA oxidation, improving yield from 68% to 89%.

化学反応の分析

反応の種類: アルプロスタジルは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、その合成やさまざまな用途向けの改変に不可欠です。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤が使用されます。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: 必要な改変に応じて、さまざまな求核剤を置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな治療目的で使用できるアルプロスタジルの誘導体が含まれます .

4. 科学研究への応用

アルプロスタジルは、化学、生物学、医学、産業などの分野において、科学研究で幅広い用途があります。

化学: 化学では、アルプロスタジルは、プロスタグランジンの合成と反応を研究するためのモデル化合物として使用されます。また、プロスタグランジンアナログのための新しい合成方法の開発にも使用されます。

生物学: 生物学的研究では、アルプロスタジルは、さまざまな組織や臓器に対するプロスタグランジンの生理学的影響を研究するために使用されます。また、プロスタグランジン経路を標的とする新しい薬剤の開発にも使用されます。

医学: 医学的には、アルプロスタジルは、陰茎への血流を促進することで勃起不全を治療するために使用されます。 また、新生児の心臓奇形では、矯正手術が行われるまで動脈管の開存を維持するために使用されます .

産業: 製薬業界では、アルプロスタジルは、勃起不全やその他の血管系の状態の治療のためのさまざまな製剤における有効成分として使用されます .

科学的研究の応用

Treatment of Erectile Dysfunction

Mechanism of Action : Alprostadil promotes vasodilation by acting on the smooth muscle of the corpora cavernosa, leading to increased blood flow and penile erection. It can be administered via intracavernosal injection or as a transurethral suppository (MUSE) .

Clinical Efficacy : Studies show that this compound is effective in patients with various etiologies of erectile dysfunction, including neurogenic and vasculogenic causes. A systematic review indicated that this compound is a viable alternative for patients who do not respond to phosphodiesterase type 5 inhibitors .

Patient Satisfaction : Research indicates that patient satisfaction rates differ between administration routes. Intracavernosal injections tend to yield higher satisfaction compared to transurethral methods, with approximately 70% of patients preferring the injection route .

Maintenance of Ductus Arteriosus Patency

Indication : this compound is crucial in neonatal care for maintaining the patency of the ductus arteriosus in infants with congenital heart defects until surgical intervention can be performed. This is particularly important for conditions such as transposition of the great vessels and tetralogy of Fallot .

Mechanism : By relaxing the smooth muscle of the ductus arteriosus, this compound prevents its closure after birth, thus ensuring adequate pulmonary and systemic blood flow .

Emerging Applications

Female Sexual Arousal Disorder : Topical formulations of this compound have shown promise in treating female sexual arousal disorder, although further studies are necessary to establish its efficacy and safety in this context .

Raynaud's Phenomenon : this compound has been used to manage ischemic changes associated with Raynaud's phenomenon by improving blood flow to affected areas .

Contrast-Induced Nephropathy : A systematic review indicated that this compound may reduce the incidence of contrast-induced nephropathy during coronary procedures by improving renal function and decreasing serum creatinine levels .

Summary Table of Applications

ApplicationMechanismPatient PopulationEvidence Level
Erectile DysfunctionVasodilation in corpora cavernosaMales with erectile dysfunctionHigh
Ductus Arteriosus PatencyRelaxation of ductus arteriosusNeonates with congenital heart defectsHigh
Female Sexual Arousal DisorderTopical vasodilationFemales with sexual arousal issuesModerate
Raynaud's PhenomenonImproved peripheral blood flowPatients with Raynaud's phenomenonModerate
Contrast-Induced NephropathyRenal protection during contrast proceduresPatients undergoing coronary proceduresHigh

Case Studies

  • Erectile Dysfunction Management :
    • A study involving 200 men showed that those treated with this compound reported significant improvements in erectile function compared to placebo, highlighting its effectiveness as a first-line treatment option for those unable to use oral medications.
  • Neonatal Application :
    • In a cohort study of infants requiring ductal patency maintenance, administration of this compound resulted in successful surgical outcomes without significant adverse effects, underscoring its critical role in neonatal cardiology.
  • Contrast-Induced Nephropathy Prevention :
    • A meta-analysis involving over 2,000 patients demonstrated that this compound significantly reduced the incidence of contrast-induced nephropathy compared to controls, providing strong evidence for its use in at-risk populations during diagnostic procedures.

作用機序

アルプロスタジルは、平滑筋細胞上の特定の受容体に結合することにより効果を発揮し、アデニル酸シクラーゼの活性化と環状アデノシン一リン酸(cAMP)レベルの増加につながります。これは、平滑筋組織の弛緩と血管拡張につながります。 勃起不全の治療では、アルプロスタジルは海綿体の弛緩を促進し、血流の増加と勃起の維持を可能にします .

類似化合物:

アルプロスタジルの独自性: アルプロスタジルは、プロスタグランジン E1 アナログとしての直接的な作用機序が特徴で、新生児の動脈管の開存の維持など、特定の病態で使用できます。 主に勃起不全に使用されるタダラフィルやシルデナフィルとは異なり、アルプロスタジルは、新生児と大人の両方で、より幅広い用途があります .

類似化合物との比較

Key Pharmacological Properties:

  • Vasodilation : Reduces peripheral resistance and improves microcirculation .
  • Anti-fibrotic Effects : Inhibits TGF-β1–induced fibroblast-to-myofibroblast transition via EP2/EP4 receptors .
  • Renal Protection : Reduces contrast-induced nephropathy (CIN) incidence and improves glomerular filtration .
  • ED Treatment: Enhances penile blood flow via intracavernosal, intraurethral, or topical administration .

Pharmacological Comparison

Compound Receptor Target Primary Indications Key Mechanisms
Alprostadil (PGE1) EP2, EP4 ED, renal protection, critical care Vasodilation, anti-fibrotic, cAMP/PKA activation
Iloprost (PGI2 analog) IP receptor Peripheral artery disease Reduces peripheral resistance, antiplatelet effects
Beraprost Sodium (PGI2 analog) IP receptor Diabetic nephropathy Inhibits platelet aggregation, improves renal hemodynamics
PGE2 EP1-EP4 Fibrosis, inflammation Overlaps with PGE1 in EP2/EP4 signaling

Key Findings :

  • Iloprost vs. This compound : In femoro-distal reconstructions, iloprost reduced peripheral resistance by 21% versus 3% with this compound, highlighting iloprost’s superior efficacy in vascular surgery .
  • Beraprost + this compound: Combined therapy in diabetic nephropathy reduced urinary albumin excretion by 35% compared to monotherapy, indicating synergistic effects .
  • PGE2 : Shares anti-fibrotic pathways with this compound but has broader receptor activation (EP1-EP4), which may increase side effects .

Clinical Efficacy

Erectile Dysfunction
Therapy Success Rate Side Effects Patient Preference
Intracavernosal this compound 87% satisfaction Penile pain (50%), priapism (1%) Preferred by 78.6% over PDE5 inhibitors
Intraurethral this compound 69% efficacy Urethral pain (5%) 82.1% prefer over SKAT injections
Topical this compound 67% erection achievement Local irritation (rare) Non-invasive alternative to injections
PDE5 Inhibitors (e.g., Sildenafil) 65-80% efficacy Headache, flushing First-line due to oral administration

Combination Therapy: this compound + PDE5 inhibitors improved erection success rates to 94%, compared to 70-80% with monotherapy .

Renal and Critical Care
  • Contrast-Induced Nephropathy : this compound reduced CIN risk by 73% (OR = 0.27) in coronary procedures .
  • Sepsis Management : this compound lowered APACHE II scores by 4.2 points and SOFA scores by 2.8 points after 7 days in ICU patients .

Market Impact

  • Sildenafil Introduction : Post-1998, this compound sales dropped by 33% in Taiwan, while PDE5 inhibitors dominated the ED market .
  • Combination Therapies : Growing adoption of this compound + PDE5 inhibitors for refractory ED cases, reflecting a 136% increase in sildenafil prescriptions .

生物活性

Alprostadil, a synthetic analog of prostaglandin E1 (PGE1), is primarily used in the treatment of erectile dysfunction (ED) and certain cardiovascular conditions. Its biological activity encompasses various mechanisms, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

Vasodilation
this compound induces vasodilation by binding to specific receptors on vascular smooth muscle cells, leading to increased intracellular cyclic AMP (cAMP) levels. This process promotes relaxation of smooth muscles and enhances blood flow to targeted tissues, particularly in the penis for erectile function .

Inhibition of Platelet Aggregation
this compound has been shown to inhibit platelet aggregation, which is beneficial in conditions like peripheral artery disease. It enhances blood flow and reduces the risk of thrombus formation .

Anti-inflammatory Effects
Recent studies indicate that this compound reduces levels of inflammatory cytokines such as TNF-α, IL-6, and IL-8. This action is particularly relevant in patients with diabetes mellitus and peripheral atherosclerosis, where inflammation plays a critical role in disease progression .

Pharmacokinetics

This compound's pharmacokinetic profile reveals important insights into its absorption and metabolism. After administration, it is rapidly absorbed with peak plasma concentrations occurring within 0.6 to 1 hour. The primary metabolite, 15-keto-PGE0, exhibits a half-life of approximately 3-6 hours .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Concentration (Cmax)Varies by administration route
Time to Peak (Tmax)0.6 - 1 hour
Half-life3 - 6 hours

Erectile Dysfunction

This compound is widely recognized for its efficacy in treating ED. A systematic review indicated that it significantly improves erectile function compared to placebo . Clinical trials have demonstrated that this compound can enhance sexual satisfaction and overall quality of life for men suffering from ED.

Case Study: Diabetes Mellitus and Peripheral Atherosclerosis

A clinical study involving 154 patients with Type 2 diabetes and peripheral atherosclerosis demonstrated that the addition of this compound to conventional treatment resulted in:

  • Improved Biochemical Indices : Significant reductions in whole blood viscosity, plasma viscosity, and inflammatory markers.
  • Higher Total Effective Rate : The treatment group showed a total effective rate significantly higher than the conventional group (p < 0.030)【2】.

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as hematoma at the injection site, prolonged erection (priapism), and dizziness. A dose evaluation study reported minimal adverse effects in patients treated with this compound for ED【8】.

Q & A

Q. Advanced Consideration :

  • Model Limitations : Rodent models may not fully replicate human vascular pathophysiology. Hybrid approaches, such as ex vivo human tissue assays combined with in vivo data, improve validity .
  • Reproducibility : Detailed reporting of animal strain, anesthesia protocols, and environmental conditions is critical .

How can researchers address contradictions in this compound’s efficacy across different administration routes?

Advanced Research Question
Meta-analyses reveal that intravenous injection of this compound lipid microspheres increases phlebitis risk compared to intravenous drip (RR=1.92, P=0.01), while infusion methods show no significant difference . Contradictions arise from variations in infusion sets (e.g., fine filtration reduces phlebitis incidence, RR=0.18, P<0.00001) and injection speed (slow vs. rapid).

Q. Methodological Resolution :

  • Systematic Reviews : Use tools like RevMan 5.2 for meta-analysis to aggregate data from randomized controlled trials (RCTs) .
  • Sensitivity Analysis : Stratify studies by administration parameters (e.g., pump vs. drip) to identify confounding variables .

What statistical methods are recommended for analyzing this compound’s pharmacological data in preclinical and clinical studies?

Basic Research Question

  • Preclinical Data : One-way ANOVA with Bonferroni’s post-hoc test is standard for comparing group means (e.g., pancreatic damage biomarkers) .
  • Clinical Data : Non-parametric tests (e.g., Mann-Whitney U) are suitable for non-normal distributions, such as TFC values in coronary studies .

Q. Advanced Consideration :

  • Power Analysis : Calculate sample sizes using SAS or R to ensure statistical power, particularly for rare endpoints like phlebitis .
  • Multivariate Regression : Adjust for covariates (e.g., age, comorbidities) in clinical datasets to isolate treatment effects .

How should researchers design a study comparing this compound with other vasodilators (e.g., nitroglycerin)?

Advanced Research Question

  • Randomized Controlled Trials (RCTs) : Use double-blind designs with crossover protocols to minimize bias. For example, intracoronary this compound vs. nitroglycerin in coronary slow flow patients, measuring TFC declines .
  • Endpoint Selection : Include both primary (e.g., TFC improvement) and secondary endpoints (e.g., adverse events like phlebitis) .

Q. Methodological Pitfalls :

  • Confounding Variables : Control for concomitant medications (e.g., antiplatelet agents) that may interact with vasodilators .
  • Blinding Challenges : Use placebo-matched formulations for intravenous administration to maintain blinding .

How can researchers ensure reproducibility in this compound studies given formulation variability?

Basic Research Question

  • Chemical Documentation : Report this compound’s source (e.g., Tocris Bioscience), CAS number (745-65-3), purity, and storage conditions (-20°C in dark vials) .
  • Protocol Standardization : Adhere to guidelines for experimental sections, including detailed preparation steps (e.g., lipid microsphere reconstitution) .

Q. Advanced Consideration :

  • Batch Testing : Validate each this compound batch via HPLC to confirm stability and concentration, especially for long-term studies .
  • Inter-lab Collaboration : Share protocols via platforms like protocols.io to reduce inter-lab variability .

What ethical and methodological standards apply to clinical trials involving this compound in human subjects?

Advanced Research Question

  • Informed Consent : Disclose risks such as phlebitis (incidence up to 15% in intravenous studies) and erectile dysfunction applications .
  • Ethical Oversight : Follow ICMJE guidelines for RCT registration (e.g., ClinicalTrials.gov ) and adverse event reporting .

Q. Methodological Framework :

  • Participant Stratification : Exclude patients with contraindications (e.g., hypotension) using criteria aligned with NIH human subject protocols .
  • Data Transparency : Publish raw datasets (e.g., TFC values) as supplementary materials to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alprostadil
Reactant of Route 2
Alprostadil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。